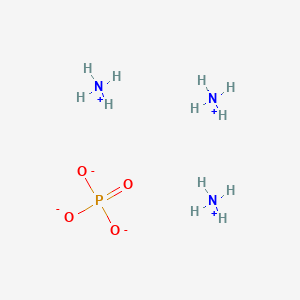

Ammonium dihydrogen phosphate

説明

Context and Significance of Phosphate (B84403) Chemistry in Scientific Disciplines

Phosphate chemistry is a cornerstone of numerous scientific fields, from the biological cycles driven by adenosine (B11128) triphosphate (ATP) to the geological composition of the earth's crust. jca.edu.vn In materials science, inorganic phosphates are integral to the development of ceramics, catalysts, and biomaterials. mdpi.comflameretardantys.com The phosphate anion, in its various forms from orthophosphate to polyphosphates, exhibits a remarkable ability to form stable and functional compounds with a wide array of cations and organic molecules. jca.edu.vnmdpi.com This versatility has led to extensive research into phosphate-based materials for applications ranging from fertilizers that support global food production to advanced flame retardants that enhance the safety of polymeric materials. oriprobe.comresearchgate.net The study of phosphate compounds, therefore, remains a vibrant and essential area of scientific inquiry, continually yielding materials with novel properties and functions. oriprobe.com

Overview of Triazanium Phosphate within Inorganic Phosphate Research

Within the broad landscape of inorganic phosphate research, melamine (B1676169) phosphate (C₃H₆N₆·H₃PO₄) and its condensed forms like melamine polyphosphate (MPP) represent a significant area of investigation. psu.edunih.gov These materials are adducts formed through the reaction of melamine, a nitrogen-rich triazine compound, and phosphoric acid or its derivatives. nih.gov The interaction typically involves the protonation of one of the nitrogen atoms in the triazine ring by the phosphoric acid, forming a melaminium cation. psu.edu This creates a salt-like structure with strong hydrogen bonding between the melaminium and phosphate ions. psu.edu

The primary driver for research into melamine phosphates is their efficacy as halogen-free flame retardants, particularly for polymers. researchgate.nettandfonline.comatamankimya.com Their mechanism of action involves both condensed-phase and gas-phase activity. Upon heating, they decompose to release inert gases like ammonia (B1221849) and water vapor, which dilute flammable gases, while the phosphoric acid component promotes the formation of a protective char layer on the polymer surface. mdpi.comrsc.org This dual functionality, stemming from the synergistic effect of nitrogen and phosphorus, makes them an environmentally friendlier alternative to halogenated flame retardants. psu.eduatamanchemicals.com

Current Research Frontiers and Emerging Interests in Triazanium Phosphate Studies

Current research on melamine phosphates is focused on enhancing their performance and expanding their applications. A major frontier is the synthesis of modified melamine phosphates with improved thermal stability and water resistance. For instance, melamine poly(metal phosphates), such as those incorporating zinc or aluminum, are being investigated for their superior fire-retardant properties in epoxy resins. bohrium.com Another area of active research is the microencapsulation of melamine polyphosphate. mdpi.com This technique can improve the compatibility of the flame retardant with the polymer matrix and enhance its durability. mdpi.com

Emerging interests also include the development of novel synthesis methods that are more environmentally friendly and energy-efficient. tandfonline.com Furthermore, researchers are exploring the synergistic effects of melamine phosphates with other flame retardants to create more effective fire-retardant systems for a wider range of materials, including bio-based polymers. bohrium.compittstate.edu The fundamental study of their thermal decomposition pathways continues to be a key area, as a deeper understanding can lead to the design of more efficient flame-retardant materials. researchgate.net

Interactive Data Tables

Table 1: Properties of Melamine Phosphate

| Property | Value | Source |

| Chemical Formula | C₃H₉N₆O₄P | nih.govchembk.com |

| Molecular Weight | 224.12 g/mol | chembk.comechemi.com |

| Appearance | White, crystalline powder | echemi.com |

| Melting Point | ~354 °C (decomposes) | echemi.com |

| Decomposition Temp. | Starts around 270-300 °C | mdpi.comresearchgate.net |

Table 2: Synthesis Methods for Melamine Phosphates

| Method | Description | Key Parameters | Source |

| Aqueous Synthesis | Reaction of melamine and phosphoric acid in water. The product precipitates from the solution. | Temperature, reactant concentrations. | oriprobe.comtandfonline.com |

| Solvent-based Synthesis | Using an organic solvent like dimethyl sulfoxide (B87167) (DMSO) as the reaction medium. | Normal temperature, high-speed stirring. | google.com |

| Two-step Polycondensation | Synthesis of melamine orthophosphate followed by thermal treatment at high temperatures (e.g., 340°C) to form melamine polyphosphate (MPP). | Temperature and duration of heat treatment. | jca.edu.vntandfonline.com |

| Facile Synthesis of Derivatives | Reaction of phenylphosphoric acid and melamine to produce melamine phenylphosphate. | Characterized by FTIR and NMR. | rsc.org |

Table 3: Thermal Decomposition Stages of Melamine Polyphosphate (MPP)

| Stage | Temperature Range | Description | Source |

| First Stage | 270 - 450 °C | Release of ammonia (NH₃) and water (H₂O). Conversion of melamine to melam, melem, and melon. Gradual conversion to pyrophosphate and polyphosphate. | mdpi.com |

| Second Stage | > 500 °C | Formation of melam pyrophosphates or polyphosphates. Final product is a char residue containing P-N structures. | mdpi.com |

特性

IUPAC Name |

azanium;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVGISIMTYGQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[NH4]H2PO4, H6NO4P | |

| Record name | Ammonium dihydrogen phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_dihydrogen_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-31-9, 10124-31-9 (Parent) | |

| Record name | Phosphoric acid, ammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5029689 | |

| Record name | Ammonium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White solid with a slight odor of ammonia; [CAMEO] | |

| Record name | Phosphoric acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium phosphate, monobasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in ethanol; insoluble in acetone, 40.4 g/100 g water at 25 °C, 1 g dissolves in about 2.5 mL water; slightly soluble in alcohol; practically insoluble in acetone | |

| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.80 g/cu cm | |

| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, tetrahedral crystals, Brilliant white crystals or powder | |

CAS No. |

7722-76-1, 10361-65-6, 7783-28-0 | |

| Record name | Ammonium dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7722-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triammonium phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diammonium hydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium dihydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM PHOSPHATE, MONOBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09254QB17T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 °C | |

| Record name | AMMONIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1229 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Advanced Preparation Techniques for Triazanium Phosphate

Conventional Synthesis Protocols of Triazanium Phosphate (B84403)

The primary conventional method for producing triazanium phosphate is through the direct neutralization of phosphoric acid with ammonia (B1221849). benchchem.comwikipedia.org This approach is widely used due to its straightforward reaction mechanism and the ready availability of the reactants.

Neutralization Reactions for Triazanium Phosphate Formation

The fundamental chemistry of triazanium phosphate synthesis involves the reaction of phosphoric acid (H₃PO₄) with ammonia (NH₃). benchchem.comwikipedia.org This acid-base neutralization reaction ideally proceeds with a 1:3 molar ratio of phosphoric acid to ammonia to ensure the complete formation of the tribasic ammonium (B1175870) salt, (NH₄)₃PO₄. benchchem.com The reaction can be represented by the following chemical equation:

H₃PO₄ + 3NH₃ → (NH₄)₃PO₄ wikipedia.org

In practice, this is often achieved by treating an aqueous solution of phosphoric acid with ammonia gas or an ammonia solution. benchchem.comwikipedia.org For instance, laboratory-scale preparation may involve reacting 85% phosphoric acid with a 30% ammonia solution. wikipedia.org Another method involves the reaction of diammonium hydrogen phosphate with ammonia water. chemicalbook.com

Industrial production often employs a two-stage process. The first stage involves reacting phosphoric acid with ammonia recycled from the second stage to form a fluid ammonium phosphate product. This product is then further reacted with ammonia at a higher pressure in the second stage to yield the final fluid triazanium phosphate, which is then discharged to a lower pressure zone to produce a solid product. prepchem.com

Optimization of Reaction Parameters for Triazanium Phosphate Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of triazanium phosphate. whiterose.ac.uk Key parameters that are typically controlled include temperature, pH, reactant concentrations, and crystallization conditions. benchchem.com

Temperature and pH Control: Maintaining the temperature below 60°C is important to prevent the decomposition of the product back into ammonia and phosphoric acid. benchchem.com The pH of the reaction mixture is typically maintained in the range of 7–9 to favor the formation of the tribasic salt. benchchem.com

Stoichiometric Ratios: A precise 1:3 molar ratio of phosphoric acid to ammonia is critical to prevent the formation of intermediate products such as monoammonium phosphate (NH₄H₂PO₄) and diammonium phosphate ((NH₄)₂HPO₄). benchchem.com

Crystallization and Drying: After the reaction, the solution is concentrated by evaporation, leading to the crystallization of triazanium phosphate. benchchem.com Slow cooling of the reaction mixture promotes the formation of larger, high-purity white crystalline solids. benchchem.com The product slurry is typically cooled to 25–30°C to induce crystallization. benchchem.com Subsequent drying, often in a fluidized-bed dryer, reduces the moisture content to less than 0.5%. benchchem.com

Interactive Table: Optimized Synthesis Parameters for Triazanium Phosphate

| Parameter | Optimal Value/Range | Impact of Deviation |

| Temperature | 25–30°C | >40°C can cause decomposition. benchchem.com |

| pH | 8–9 | Deviation can lead to the formation of intermediate phosphate salts. benchchem.com |

| Molar Ratio (H₃PO₄:NH₃) | 1:3 | Incorrect ratios result in the formation of mono- or diammonium phosphate. benchchem.com |

| Ammonia Flow Rate | 0.5 L/min (Lab Scale) | Slower rates can reduce the overall yield. benchchem.com |

| Crystallization Time | 12–24 hours | Shorter times may result in smaller, less pure crystals. benchchem.com |

Innovative Synthetic Approaches to Triazanium Phosphate and Related Compounds

Recent research has focused on developing more advanced and efficient methods for synthesizing triazanium phosphate and other phosphate salts. These innovations aim to improve precursor quality, enhance reaction rates, and provide access to a wider range of phosphate structures.

Solvent-Mediated Synthesis for Enhanced Precursor Quality in Triazanium Phosphate Production

The purity of the phosphoric acid precursor is critical for producing high-quality triazanium phosphate. benchchem.com A novel approach involves using organic solvents to recover and purify phosphoric acid from solid phosphorus sources, such as phosphate rock. benchchem.com This solvent-mediated process typically involves:

Acid Digestion: The solid phosphorus material is reacted with a strong acid, like sulfuric acid, in an organic medium such as ethyl acetate. benchchem.com

Separation: The resulting phosphoric acid-organic solution is separated from the solid residues through filtration. benchchem.com

Neutralization: The purified phosphoric acid is then neutralized with ammonia gas to yield triazanium phosphate. benchchem.com

This method can enhance the purity of the resulting triazanium phosphate to ≥95%, compared to the 85–90% purity often seen with traditional methods using commercial-grade phosphoric acid. benchchem.com

Catalyzed Neutralization and Advanced Synthetic Strategies for Phosphate Salts

The use of catalysts can significantly improve the efficiency of neutralization reactions. Pilot-scale trials using heterogeneous catalysts, such as zeolites, have demonstrated a 15% reduction in reaction time by enhancing the absorption rate of ammonia. benchchem.com

Furthermore, advanced strategies are being explored for the synthesis of various phosphate salts. These include leveraging P(V) reagents and developing novel phosphorylation methods. For instance, the direct conversion of various phosphate sources into versatile P(V)-X reagents (where X is a halogen) has been achieved through redox-neutral halogenation. nih.gov This allows for the subsequent synthesis of a diverse range of organophosphorus compounds. nih.gov

Preparation of Diverse Phosphate Structures Relevant to Triazanium Phosphate Chemistry

The chemistry of phosphates extends beyond simple salts like triazanium phosphate to include a vast array of structures with important biological and industrial applications. These include polyphosphates, organophosphates, and various mineral structures. atamanchemicals.comarizona.edu

Ammonium Polyphosphate (APP): Ammonium polyphosphate is an inorganic salt of polyphosphoric acid and ammonia. It can be prepared by reacting concentrated phosphoric acid with ammonia or by heating and polymerizing urea (B33335) and phosphoric acid. atamanchemicals.com The properties of APP depend on the length of the polymer chain. atamanchemicals.com

Organophosphorus Compounds: The synthesis of organophosphorus compounds is a significant area of research. Methods have been developed for the phosphorylation of various nucleophiles (O-, S-, N-, and C-nucleophiles) using reactive P(V) reagents derived from inorganic phosphates. nih.gov These synthetic strategies are crucial for creating compounds with potential applications in pharmaceuticals and materials science. researchgate.netresearchgate.net

Phosphate Minerals: The structural diversity of phosphate minerals is vast, with their formation often involving complex paragenetic sequences. arizona.eduresearchgate.net Understanding the crystal structures of these minerals, which can be organized hierarchically based on the polymerization of coordination polyhedra, is key to comprehending their formation and properties. arizona.eduresearchgate.net

Research Applications of Triazanium Phosphate in Materials Science and Inorganic Chemistry

Triazanium Phosphate (B84403) as a Reagent and Catalyst in Chemical Synthesis

Triazanium phosphate is utilized as a reagent in the synthesis of various organophosphorus compounds. These compounds are of significant interest due to their wide range of applications, including in the development of flame retardants and biologically active molecules. The synthesis often involves the reaction of triazanium phosphate with other organic molecules to introduce phosphate moieties. For instance, it can be a precursor in the synthesis of phosphonic acid derivatives that incorporate a triazole moiety, which are known for their biological activities mdpi.com.

In the realm of catalysis, triazanium phosphate trihydrate has been identified as a potential acid catalyst cymitquimica.com. Its catalytic activity is being explored in various chemical transformations. Furthermore, triazanium phosphate has been used in the synthesis of catalysts themselves. For example, it has been employed in the preparation of nickel-incorporated and nitrogen-doped reduced graphene oxide, which has shown effectiveness as an electrode material for tri(ammonium) phosphate electro-oxidation, a process relevant for hydrogen generation rsc.org. Additionally, titanium dioxide microspheres, synthesized using a hydrothermal process, have been shown to act as a photocatalyst to accelerate the hydrolysis of tri-ammonium phosphate for hydrogen production under visible light ehu.es.

Development of Advanced Materials Incorporating Triazanium Phosphate

The incorporation of triazanium phosphate and its derivatives into advanced materials is a significant area of research, driven by the desire to enhance material properties such as flame retardancy and to create functional materials for specific applications.

Triazanium phosphate and its polymeric form, ammonium (B1175870) polyphosphate (APP), are used as fillers in polymer composites to improve their properties. For instance, APP has been incorporated into ethylene propylene diene monomer (EPDM) to enhance its flame retardant and ablation-resistant properties, which is relevant for applications such as solid rocket motor insulation rsc.org. In such composites, the APP can be surface-modified to improve its compatibility with the polymer matrix and further enhance the flame-retardant properties of the resulting material, such as in thermoplastic polyurethane (TPU) composites mdpi.com.

In the field of membrane technology, while direct applications of triazanium phosphate are not extensively documented, the broader class of phosphate-containing materials is being explored. Mixed matrix membranes (MMMs), which combine a polymer matrix with inorganic fillers, are being developed for water purification applications tees.ac.ukmdpi.com. These membranes can be designed to have improved performance in terms of flux, rejection of contaminants, and resistance to fouling. The development of such advanced membranes is crucial for addressing challenges in water treatment and purification.

One of the most well-established applications of triazanium phosphate derivatives, particularly ammonium polyphosphate (APP), is in flame retardant systems. APP is a key component of intumescent flame retardants, which work by swelling upon heating to form a protective char layer wikipedia.orgup.ac.za. This char acts as a physical barrier that insulates the underlying material from the heat of the flame and reduces the release of flammable gases appflameretardant.comresearchgate.net.

The flame retardant mechanism of APP involves a condensed phase and a gas phase action. In the condensed phase, upon heating, APP decomposes to produce phosphoric acid and ammonia (B1221849) wikipedia.orgappflameretardant.com. The phosphoric acid acts as a catalyst in the dehydration of the polymer, leading to the formation of a carbonaceous char wikipedia.orgappflameretardant.com. In the gas phase, the released ammonia and other non-flammable gases dilute the flammable gases produced by the decomposition of the polymer, thus inhibiting combustion appflameretardant.comnih.gov. The synergistic effect of phosphorus and nitrogen in these systems significantly enhances their flame retardant efficacy nih.govnih.gov.

The following table summarizes the key mechanisms of ammonium polyphosphate as a flame retardant:

| Phase of Action | Mechanism | Effect |

| Condensed Phase | Decomposition to phosphoric acid, which catalyzes char formation. | Forms a protective, insulating char layer on the material's surface. |

| Gas Phase | Release of non-flammable gases like ammonia and water vapor. | Dilutes flammable gases and oxygen, inhibiting the combustion process. |

While triazanium phosphate itself is not typically a primary component in sensing technologies, the detection of phosphate ions is a critical area of research with implications for environmental monitoring and healthcare. Advanced materials such as metal-organic frameworks (MOFs) are being developed for the selective sensing of phosphate. For instance, zirconium-based MOFs, like UiO-66-NH₂, have been shown to act as fluorescent probes for the sensitive and selective detection of phosphate anions in aqueous solutions researchgate.netecnu.edu.cn. The sensing mechanism often relies on the strong interaction between the phosphate ions and the metal clusters within the MOF structure, leading to a detectable change in the material's fluorescence researchgate.netecnu.edu.cn.

Another approach involves the use of copper-based MOFs that exhibit peroxidase-like activity. The presence of phosphate can inhibit this catalytic activity, leading to a colorimetric change that can be used for the quantitative detection of phosphate rsc.org. These advanced materials offer high sensitivity and selectivity for phosphate detection, addressing the need for effective monitoring of phosphate levels in various environments.

Triazanium Phosphate in Phosphorus Recovery and Environmental Remediation Technologies

Triazanium phosphate plays a role in technologies aimed at recovering valuable resources from waste streams and remediating contaminated environments.

A significant application in this area is the recovery of phosphorus from wastewater through the precipitation of struvite (magnesium ammonium phosphate, MgNH₄PO₄·6H₂O) nmbu.no. In this process, a magnesium source is added to wastewater containing ammonium and phosphate ions, leading to the precipitation of struvite under controlled pH conditions deswater.comub.edu. The recovered struvite is a slow-release fertilizer, providing a sustainable source of phosphorus for agriculture and reducing the environmental impact of wastewater discharge nmbu.noiwaponline.com. The efficiency of phosphorus recovery as struvite is influenced by several factors, including the pH of the solution and the molar ratios of magnesium, ammonium, and phosphate deswater.comub.edumdpi.com.

The table below outlines the typical process parameters for struvite precipitation for phosphorus recovery:

| Parameter | Optimal Range/Condition | Rationale |

| pH | 8.0 - 10.7 | Influences the speciation of phosphate and ammonium ions, promoting struvite formation. |

| Mg:P Molar Ratio | Typically ≥ 1 | Ensures sufficient magnesium is available for the precipitation reaction. |

| Temperature | Ambient | The process is effective at typical wastewater temperatures. |

| Mixing | Continuous | Promotes crystal growth and prevents settling of reactants. |

In environmental remediation, phosphate-containing compounds are used for the immobilization of heavy metals in contaminated soils researchgate.netajol.infoproquest.com. The addition of phosphate amendments to soil can lead to the formation of highly insoluble metal-phosphate precipitates, which reduces the mobility and bioavailability of toxic heavy metals such as lead and cadmium researchgate.netproquest.commdpi.commdpi.com. This in-situ remediation technique is a cost-effective way to mitigate the risks associated with heavy metal contamination in soils researchgate.net. The effectiveness of this method depends on factors such as the type of phosphate source, soil pH, and the specific heavy metals present researchgate.net.

Biological and Biomedical Research Applications of Triazanium Phosphate

Triazanium Phosphate (B84403) as a Nutrient Source in Microbial and Plant Culture Media

Phosphorus is an indispensable nutrient for the growth of all organisms, including microbes and plants. nih.govmdpi.com It is a core component of essential biomolecules such as nucleic acids (DNA and RNA), phospholipids that form cell membranes, and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.gov In culture media, phosphorus is typically supplied in the form of soluble inorganic phosphate salts.

Phosphate-solubilizing bacteria (PSB) are crucial in natural ecosystems for converting insoluble forms of phosphorus into plant-available forms. mdpi.comnih.gov These bacteria can enhance plant growth and are considered beneficial for sustainable agriculture. nih.govnih.gov In laboratory and industrial settings, soluble phosphate sources are used to ensure that phosphorus is not a limiting factor for growth.

While triazanium phosphate itself is not a standard component of culture media, other nitrogen- and phosphorus-containing compounds are fundamental. For instance, ammonium (B1175870) phosphate is a commonly used fertilizer that provides both nitrogen and phosphorus to plants. ucanr.edu The theoretical use of triazanium phosphate would be as a source for both of these essential elements.

Table 1: Common Phosphorus Sources in Culture Media

| Compound Name | Chemical Formula | Primary Nutrient(s) Supplied |

|---|---|---|

| Monopotassium phosphate | KH₂PO₄ | Phosphorus, Potassium |

| Dipotassium phosphate | K₂HPO₄ | Phosphorus, Potassium |

| Monoammonium phosphate | NH₄H₂PO₄ | Nitrogen, Phosphorus |

| Diammonium phosphate | (NH₄)₂HPO₄ | Nitrogen, Phosphorus |

| Sodium phosphate | NaH₂PO₄ / Na₂HPO₄ | Phosphorus |

Pharmaceutical and Therapeutic Explorations of Phosphate Compounds

Phosphorus-containing compounds are significant in pharmacology and therapeutic development. nih.govmedical-xprt.com They are integral to numerous drugs and are used to modify drug properties, such as solubility and bioavailability. nih.gov

Maintaining a stable pH is critical for nearly all biological processes. unc.edu Buffer solutions resist pH changes and are essential for in vitro studies of biomolecules and cellular processes. The phosphate buffer system is one of the most important physiological buffers, particularly for maintaining intracellular pH. unc.edunih.govsolubilityofthings.com

The system consists of dihydrogen phosphate ions (H₂PO₄⁻) acting as the weak acid and hydrogen phosphate ions (HPO₄²⁻) as the conjugate base. solubilityofthings.com The equilibrium between these two ions allows the buffer to neutralize both added acid and base, thereby maintaining a relatively constant pH.

The effectiveness of the phosphate buffer is centered around its pKa of approximately 7.2, making it an excellent buffer for maintaining the pH of biological fluids, which is typically around 7.4. solubilityofthings.comweberscientific.com Phosphate-buffered saline (PBS) is a widely used isotonic buffer solution in biological research for applications ranging from cell culture to protein purification. nih.govweberscientific.compromega.com

Table 2: Key Properties of the Phosphate Buffer System

| Property | Description |

|---|---|

| pKa | ~7.2 |

| Effective Buffering Range | ~6.2 to 8.2 |

| Primary Components | Dihydrogen phosphate (H₂PO₄⁻) and Hydrogen phosphate (HPO₄²⁻) |

| Physiological Relevance | Major intracellular buffer; important in urine |

Inorganic phosphate and phosphate groups are fundamental to the structure and function of biological macromolecules. The phosphate backbone of DNA and RNA is a prime example of its structural role. nih.gov In therapeutic development, the interaction of phosphate-containing molecules with proteins and nucleic acids is a key area of research.

Phosphate groups can be added to drugs to create prodrugs, which are inactive compounds that are converted into active drugs within the body. nih.gov This approach can improve a drug's solubility, stability, and ability to cross cell membranes. For example, the antiviral drug tenofovir is often administered as a phosphate-containing prodrug to enhance its uptake by cells.

Furthermore, many proteins have specific binding sites for phosphate-containing molecules like ATP and other nucleotides. mdpi.com Understanding these interactions is crucial for designing drugs that can modulate the activity of these proteins, which is a common strategy in the treatment of various diseases, including cancer and viral infections. nih.gov

Role of Inorganic Phosphate in Cellular Metabolism and Bioenergetic Pathways

Inorganic phosphate (Pi) is a central player in cellular metabolism and bioenergetics. researchgate.net It is a key substrate and regulator of numerous metabolic pathways, most notably in the synthesis of ATP. quora.com

The process of oxidative phosphorylation in mitochondria is responsible for generating the majority of ATP in aerobic organisms. quora.com During this process, a proton gradient across the inner mitochondrial membrane drives the enzyme ATP synthase, which catalyzes the phosphorylation of adenosine diphosphate (ADP) using inorganic phosphate to produce ATP. quora.com

The reaction is as follows:

ADP + Pi + H⁺ → ATP + H₂O

Inorganic phosphate levels can also directly influence metabolic pathways. researchgate.net For example, high levels of Pi can stimulate glycolysis, the pathway that breaks down glucose to produce energy. Conversely, low levels of Pi can inhibit this process. This regulatory role ensures that energy production is matched to the cell's needs.

Beyond energy metabolism, inorganic phosphate is also involved in:

Signal transduction: The phosphorylation and dephosphorylation of proteins by kinases and phosphatases is a primary mechanism for controlling cellular processes.

Building blocks: As previously mentioned, phosphate is a crucial component of nucleic acids and phospholipids. nih.gov

Bone formation: In vertebrates, the majority of the body's phosphate is stored in bone as hydroxyapatite, a calcium phosphate mineral that provides structural strength. nih.govnih.gov

Table 3: Compounds Mentioned

| Compound Name |

|---|

| 1-methyl-1-nitrosohydrazine |

| 5-Aminotetrazolium nitrate |

| Acetic acid |

| Adenosine diphosphate |

| Adenosine triphosphate |

| Adefovir dipivoxil |

| Alkyl nitrite |

| Aluminum |

| Ammonia (B1221849) |

| Ammonium |

| Ammonium nitrate |

| Ammonium nitrate lime |

| Ammonium phosphate |

| Ammonium polyphosphate |

| Ammonium sulfate |

| Amprenavir |

| Anhydrous Ammonia |

| Aristida laevis |

| Arsine |

| Barium |

| Barium sulfate |

| Bicarbonate |

| Bismuthine |

| Butafosfan |

| Calcium |

| Calcium carbonate |

| Calcium carbonate phosphate |

| Calcium Nitrate |

| Calcium phosphate |

| Calcium phosphate dihydrate |

| Carbon |

| Carbon monoxide |

| Carbonic acid |

| Chloroform |

| Citric acid |

| Clindamycin phosphate |

| Copper |

| Creatine |

| Creatine phosphate |

| Decyl(dimethyl)phosphine oxide |

| Diammonium Phosphate |

| Diazene |

| Dichlorvos |

| Dichantelium sabulorum |

| Diphosphane |

| Diphosphene |

| Dipotassium phosphate |

| Dyflos |

| Ecothiopate iodide |

| Enterobacter hormaechei |

| Ether |

| Eustachys uliginosa |

| Fluconazole |

| Fosfluconazole |

| Fosphenytoin sodium |

| Fostemsavir |

| Fradiomycin sulfate |

| Gafsa hyperphosphate |

| Glucose |

| Guanidinium |

| Guanidinium chloride |

| Gypsum |

| HEPES |

| Hexaphosphabenzene |

| Hexazine |

| Histidine |

| Hydrochloric acid |

| Hydrogen |

| Hydrogen phosphate |

| Hydrazine |

| Hydroxylamine O-sulfonic acid |

| Hydroxyapatite |

| Irsogladine maleate |

| Iron |

| Lactic acid |

| Magnesium |

| Manganese |

| Menadiol sodium diphosphate |

| MES |

| Methane |

| Methylhydrazine |

| Monoammonium phosphate |

| Monocalcium phosphate |

| Monopotassium phosphate |

| Naphtha |

| Nickel |

| Nitric acid |

| Nitrogen |

| Paspalum notatum |

| Paspalum plicatulum |

| Pentazole |

| Phenytoin |

| Phosphine |

| Phosphocreatine |

| Phosphoenolpyruvate |

| Phosphoric acid |

| Phosphorus |

| Phosphorus oxychloride |

| Polyestradiol phosphate |

| Potassium |

| Potassium hydroxide |

| Pyridoxal phosphate |

| Pyrophosphate |

| Radium |

| Reactive blue 4 |

| Rinderon-A |

| Selenocysteine |

| Silicon |

| Silver |

| Sodium |

| Sodium bicarbonate |

| Sodium carbonate |

| Sodium chloride |

| Sodium citrate |

| Sodium hydroxide |

| Sodium Nitrate |

| Sodium phosphate |

| Sodium tripolyphosphate |

| Stavudine |

| Stibine |

| Strontium |

| Sulfuric acid |

| Tartaric acid |

| Tenofovir |

| Tenofovir disoproxil fumarate |

| Tetrazene |

| Toltrazuril |

| Triazane |

| Triazanium |

| Triazanium azide |

| Triazanium chloride |

| Triazanium nitrate |

| Triazanium perchlorate |

| Triazanium sulfate |

| Triazene |

| Triciribine phosphate |

| Triphosphane |

| Triple superphosphate |

| Trisodium citrate |

| Uranium |

| Urea (B33335) |

Future Research Directions and Emerging Paradigms in Triazanium Phosphate Studies

Computational Prediction and Design of Novel Triazanium Phosphate (B84403) Applications

The advent of powerful computational tools offers unprecedented opportunities to predict and design novel applications for triazanium phosphate in silico. Future research will likely focus on leveraging these methods to explore its potential in various fields, from materials science to pharmacology.

Key Research Areas:

Density Functional Theory (DFT) Simulations: DFT can be employed to investigate the electronic structure, bonding, and reactivity of triazanium phosphate. This fundamental understanding can guide the design of new materials with tailored electronic and optical properties. For instance, DFT calculations could predict the band gap of triazanium phosphate-based materials for potential applications in semiconductors or photocatalysis.

Molecular Docking Studies: In the realm of medicinal chemistry, molecular docking simulations can be utilized to predict the binding affinity and interaction modes of triazanium phosphate with biological targets such as enzymes and receptors. This could accelerate the discovery of new therapeutic agents. While direct biological activity of triazanium phosphate itself may be limited, it can serve as a scaffold or a phosphate donor in the design of bioactive molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of triazanium phosphate in different environments. For example, simulations could model the dissolution process of triazanium phosphate in various solvents or its interaction with polymer matrices in composite materials. This information is crucial for optimizing its use in formulations and materials synthesis.

Interactive Data Table: Potential Computational Approaches for Triazanium Phosphate Research

| Computational Method | Research Focus | Potential Application Areas |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Materials science, catalysis, sensor design |

| Molecular Docking | Binding affinity and interaction with biological macromolecules | Drug discovery, enzyme inhibition studies |

| Molecular Dynamics (MD) | Solvation, diffusion, conformational changes, interactions with surfaces | Formulation science, materials design, biophysical chemistry |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic reactions involving phosphate transfer, detailed interaction analysis with active sites | Biochemistry, drug design |

Integration of Advanced Characterization Techniques with In Situ Monitoring Methodologies

A deeper understanding of the synthesis, transformation, and performance of triazanium phosphate necessitates the integration of advanced characterization techniques with real-time, in situ monitoring. This combined approach can provide a dynamic picture of the chemical and physical processes involved.

Future Research Thrusts:

In Situ Spectroscopic Analysis: Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can be coupled with reaction vessels to monitor the formation of triazanium phosphate from its precursors in real-time. This would allow for precise control over reaction kinetics and product purity.

In Situ X-ray Diffraction (XRD): For solid-state reactions or crystallization processes, in situ XRD can track the evolution of crystalline phases. This is particularly valuable for understanding polymorphism and for the development of novel crystalline materials based on triazanium phosphate.

Electrochemical In Situ Monitoring: The development of ion-selective microelectrodes for ammonium (B1175870) and phosphate ions can enable the in situ monitoring of their concentrations in solution. This is highly relevant for studying the dissolution and precipitation kinetics of triazanium phosphate, especially in environmental or biological systems.

Thermal Analysis with Evolved Gas Analysis (TGA-EGA): Combining thermogravimetric analysis (TGA) with mass spectrometry (MS) or FTIR (EGA) allows for the identification of gaseous products released during the thermal decomposition of triazanium phosphate. This provides detailed mechanistic insights into its thermal stability and degradation pathways.

Interactive Data Table: Advanced Characterization and In Situ Monitoring Techniques

| Technique | Information Gained | Application in Triazanium Phosphate Studies |

| In Situ Raman/FTIR Spectroscopy | Real-time changes in molecular vibrations, reaction kinetics | Monitoring synthesis and degradation reactions |

| In Situ X-ray Diffraction (XRD) | Real-time changes in crystal structure, phase transitions | Studying crystallization, polymorphism, and solid-state reactions |

| Ion-Selective Microelectrodes | Real-time concentration changes of specific ions in solution | Investigating dissolution/precipitation kinetics, environmental fate |

| TGA-EGA (MS/FTIR) | Thermal stability, decomposition pathways, identification of evolved gases | Understanding thermal properties and degradation mechanisms |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Characterizing surface modifications and interactions with other materials |

Rational Design and Synthesis of Functional Phosphate-Based Materials with Tunable Properties

Triazanium phosphate can serve as a versatile precursor for the rational design and synthesis of a wide array of functional phosphate-based materials with properties tailored for specific applications. Future research will focus on controlling the synthesis process to achieve desired material characteristics.

Emerging Research Paradigms:

Precursor in Sol-Gel and Hydrothermal Synthesis: The high water solubility of triazanium phosphate makes it an excellent phosphate source in aqueous-based synthesis methods like sol-gel and hydrothermal routes. By carefully controlling parameters such as pH, temperature, and the presence of structure-directing agents, it is possible to synthesize metal phosphates with controlled porosity, particle size, and morphology.

Templated Synthesis of Porous Materials: Triazanium phosphate can be used in conjunction with organic templates (surfactants, block copolymers) to create mesoporous metal phosphates. The ammonium ions may also play a role in templating or pH control during the synthesis. These materials have potential applications in catalysis, adsorption, and drug delivery.

Synthesis of Hybrid Organic-Inorganic Materials: The reactivity of the phosphate and ammonium ions can be exploited to create hybrid materials. For instance, triazanium phosphate can be incorporated into polymer matrices or react with organic molecules to form novel organophosphate compounds with tailored functionalities.

Doping and Surface Functionalization: Triazanium phosphate can be a source for doping other materials with phosphorus and nitrogen. Furthermore, the surface of materials synthesized using triazanium phosphate can be readily functionalized to tune their surface chemistry and properties.

Interactive Data Table: Synthesis Strategies for Functional Phosphate Materials

| Synthesis Method | Key Control Parameters | Resulting Material Properties | Potential Applications |

| Sol-Gel | pH, temperature, precursor concentration, aging time | High purity, homogeneity, controlled porosity | Catalysts, coatings, ceramics |

| Hydrothermal/Solvothermal | Temperature, pressure, solvent, reaction time | High crystallinity, diverse morphologies (nanorods, nanowires) | Battery materials, pigments, photocatalysts |

| Templated Synthesis | Template type and concentration, pH, temperature | Ordered porous structures, high surface area | Adsorbents, catalyst supports, drug delivery systems |

| Co-precipitation | pH, temperature, rate of addition of precursors | Simple, scalable, control over composition | Fertilizers, pigments, precursors for other materials |

Interdisciplinary Research on Phosphorus Sustainability and Circular Economy Initiatives within Chemical Systems

Phosphorus is a finite and critical resource, making its sustainable use and recycling a global priority. mdpi.comostara.comsei.orgsustainability-directory.comsustainability-directory.com Future research on triazanium phosphate should be closely linked to the broader goals of phosphorus sustainability and the development of a circular phosphorus economy.

Interdisciplinary Research Opportunities:

Phosphorus Recovery from Waste Streams: Triazanium phosphate, or more commonly, ammonium phosphates like struvite (magnesium ammonium phosphate), can be precipitated from wastewater and agricultural runoff. mdpi.comutoronto.canih.gov This process not only recovers valuable phosphorus and nitrogen but also helps to mitigate water pollution. utoronto.canih.gov Future research should focus on optimizing the precipitation process for triazanium phosphate and evaluating its efficacy as a slow-release fertilizer.

Development of Green Synthesis Routes: Research into more sustainable methods for producing triazanium phosphate and other ammonium phosphates is crucial. This includes exploring the use of renewable energy sources and developing processes that minimize waste and avoid hazardous reagents. tu-dresden.demit.edumit.educhemeurope.comchemeurope.com

Policy and Economic Analysis: Interdisciplinary research involving chemists, environmental scientists, economists, and policymakers is necessary to create a supportive framework for phosphorus recycling and the adoption of sustainable phosphate technologies. This includes developing new business models and policies that incentivize the recovery and reuse of phosphorus. sei.org

Interactive Data Table: Triazanium Phosphate in a Circular Phosphorus Economy

| Research Area | Contribution to Circular Economy | Key Challenges |

| Phosphorus Recovery from Wastewater | Closing the loop by recovering phosphorus from waste and converting it into a valuable product. mdpi.comutoronto.canih.gov | Purity of the recovered product, removal of contaminants, economic viability. |

| Sustainable Synthesis | Reducing the environmental footprint of phosphate production. tu-dresden.demit.edumit.educhemeurope.comchemeurope.com | Energy intensity of current processes, reliance on non-renewable resources. |

| Slow-Release Fertilizers | Improving nutrient use efficiency in agriculture and reducing phosphorus runoff. | Controlling the release rate, ensuring bioavailability to plants. |

| Life Cycle Assessment (LCA) | Providing a holistic view of the environmental performance of triazanium phosphate-based technologies. | Data availability, defining system boundaries. |

Q & A

Q. Table 1: Synthesis Parameters

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | 25–30°C | >40°C causes decomposition |

| Ammonia Flow Rate | 0.5 L/min | Slow rates reduce yield |

| Crystallization Time | 12–24 hours | Shorter time = smaller crystals |

Basic: What analytical techniques are recommended for structural characterization?

Answer:

Combine spectroscopic and crystallographic methods:

- X-ray Diffraction (XRD) : Confirm tetrahedral geometry around phosphorus (bond angles: 109.5°) .

- FT-IR Spectroscopy : Identify PO₄³⁻ stretching bands (900–1100 cm⁻¹) and NH₄⁺ bending (1400–1500 cm⁻¹) .

- NMR : Use ³¹P NMR to detect phosphate environments (δ = 0–5 ppm for orthophosphates) .

Basic: What safety protocols are critical when handling triazanium phosphate?

Answer:

Refer to OSHA and GHS guidelines :

- PPE : Wear nitrile gloves (impermeable to phosphates), safety goggles, and NIOSH-approved N95 masks.

- Ventilation : Use fume hoods during synthesis to avoid aerosol inhalation (TLV: 1 mg/m³ for phosphates) .

- Emergency Measures : Install eyewash stations and pH-neutralizing kits for spills .

Advanced: How can computational modeling predict triazanium phosphate’s reactivity in novel applications?

Answer:

Employ quantum mechanical and molecular dynamics (MD) simulations:

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to study ligand interactions .

- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic sites .

- MD Simulations : Model solvation effects in aqueous media (e.g., for drug delivery systems) .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

Address variability via:

Q. Table 2: Conflicting Biological Data

| Study | Observed Effect | Proposed Resolution |

|---|---|---|

| Antimicrobial (2023) | MIC = 25 µM for E. coli | Test under anaerobic conditions |

| Cytotoxicity (2025) | IC₅₀ = 50 µM in HEK293 | Use cell viability assays (MTT) |

Advanced: What factors influence triazanium phosphate’s stability in aqueous vs. nonpolar solvents?

Answer:

Stability depends on:

- pH : Degrades at pH < 3 (releases NH₃ and H₃PO₄) .

- Temperature : Decomposes above 150°C (TGA 10% mass loss at 158°C) .

- Solvent Polarity : Stable in polar solvents (water, ethanol); hydrolyzes in chloroform .

Advanced: What methodological challenges arise in quantifying environmental phosphate contamination using triazanium derivatives?

Answer:

Overcome interference using:

- Spectrophotometry : Apply ascorbic acid method (detection limit: 0.01 mg/L P) with masking agents for Fe³⁺/Al³⁺ .

- Regression Analysis : Use 5-point calibration curves (R² > 0.99) and report 95% confidence intervals .

- Sample Pretreatment : Filter through 0.45 µm membranes to remove particulates .

Advanced: How does triazanium phosphate function in flame-retardant formulations?

Answer:

Mechanism involves:

- Gas-Phase Action : Releases NH₃ to dilute combustible gases .

- Char Formation : Reacts with cellulose to create phosphocarbonaceous char (TGA residue: 30% at 600°C) .

- Synergy : Combine with melamine (1:1 ratio) to enhance LOI (Limiting Oxygen Index) by 15% .

Advanced: What methodologies assess ecological risks of triazanium phosphate leakage?

Answer:

Follow OECD guidelines:

- Acute Toxicity : Perform Daphnia magna assays (EC₅₀ threshold: <10 mg/L) .

- Bioaccumulation : Measure log Kow (predicted = -1.2) to confirm low lipid solubility .

- Degradation : Conduct OECD 301B tests for ready biodegradability .

Advanced: How to statistically reconcile conflicting clinical data on phosphate toxicity (e.g., cardiovascular risks)?

Answer:

Apply meta-analysis tools:

- Cohort Stratification : Segment data by phosphate range (e.g., 0.75–1.5 mmol/L vs. extremes) .

- Confounding Factors : Adjust for renal function (eGFR) and dietary intake via multivariate regression .

- Contradiction Analysis : Use TRIZ principles to map conflicting parameters (e.g., serum P vs. dietary P) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。